molecular formula C21H27N3O3S B7692444 3-[4-(cyclohexylsulfamoyl)phenyl]-N-(pyridin-4-ylmethyl)propanamide

3-[4-(cyclohexylsulfamoyl)phenyl]-N-(pyridin-4-ylmethyl)propanamide

Cat. No.: B7692444
M. Wt: 401.5 g/mol
InChI Key: FFPCAYZDJUCZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(cyclohexylsulfamoyl)phenyl]-N-(pyridin-4-ylmethyl)propanamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a cyclohexylsulfamoyl group attached to a phenyl ring, which is further connected to a pyridin-4-ylmethyl group through a propanamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(cyclohexylsulfamoyl)phenyl]-N-(pyridin-4-ylmethyl)propanamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Cyclohexylsulfamoyl Intermediate: This step involves the reaction of cyclohexylamine with a sulfonyl chloride derivative to form the cyclohexylsulfamoyl group.

    Attachment to the Phenyl Ring: The cyclohexylsulfamoyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.

    Formation of the Propanamide Linkage: The phenyl derivative is further reacted with a propanoyl chloride to form the propanamide linkage.

    Introduction of the Pyridin-4-ylmethyl Group: Finally, the pyridin-4-ylmethyl group is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(cyclohexylsulfamoyl)phenyl]-N-(pyridin-4-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[4-(cyclohexylsulfamoyl)phenyl]-N-(pyridin-4-ylmethyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(cyclohexylsulfamoyl)phenyl]-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tropicamide: A compound with a similar structure, used as a muscarinic receptor antagonist.

    Cyclohexylsulfamoyl Derivatives: Compounds with the cyclohexylsulfamoyl group, used in various chemical and biological applications.

Uniqueness

3-[4-(cyclohexylsulfamoyl)phenyl]-N-(pyridin-4-ylmethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[4-(cyclohexylsulfamoyl)phenyl]-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c25-21(23-16-18-12-14-22-15-13-18)11-8-17-6-9-20(10-7-17)28(26,27)24-19-4-2-1-3-5-19/h6-7,9-10,12-15,19,24H,1-5,8,11,16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPCAYZDJUCZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.